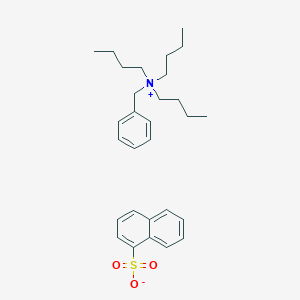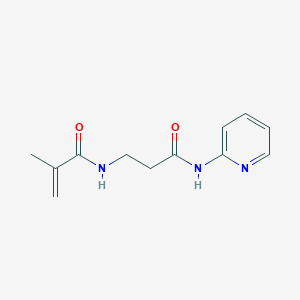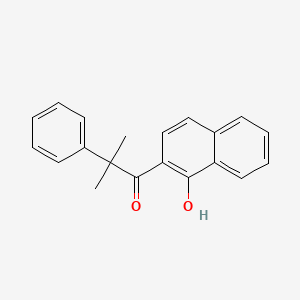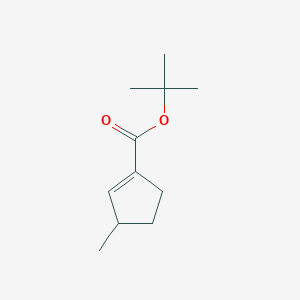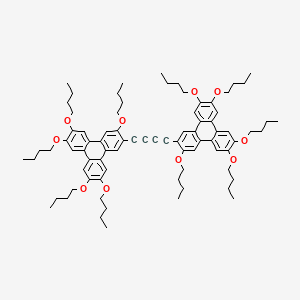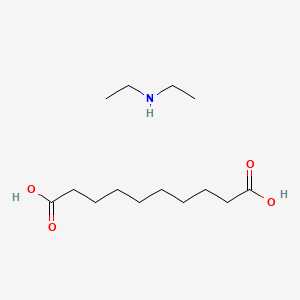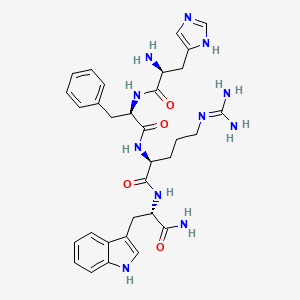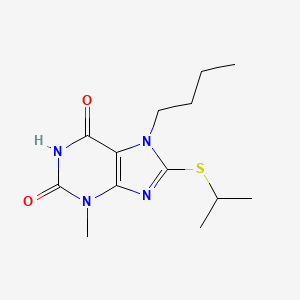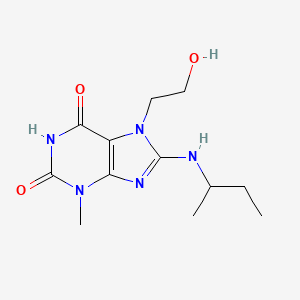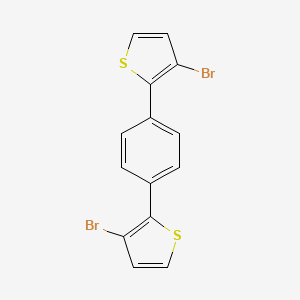
2,2'-(1,4-Phenylene)bis(3-bromothiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two bromothiophene groups attached to a phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) typically involves the coupling of 3-bromothiophene with a phenylene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thiophene and phenylene units. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like toluene and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated polymers, which have applications in organic electronics and materials science .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(3-bromothiophene) has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Research:
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) is primarily related to its ability to participate in conjugated systems and facilitate electron transport. The compound’s electronic properties are influenced by the presence of the bromine atoms and the conjugated thiophene rings, which allow for efficient charge transfer and interaction with other molecules. This makes it a valuable component in the design of materials for electronic and optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,5-Difluoro-1,4-Phenylene)bis(3-bromothiophene): Similar structure but with fluorine atoms instead of hydrogen on the phenylene ring.
2,2’-(2,3-Difluoro-1,4-Phenylene)bis(2-bromothiophene): Another derivative with different substitution patterns on the phenylene ring.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms allows for versatile functionalization and coupling reactions, making it a valuable building block in the synthesis of advanced materials .
Properties
CAS No. |
351444-63-8 |
|---|---|
Molecular Formula |
C14H8Br2S2 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
3-bromo-2-[4-(3-bromothiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-11-5-7-17-13(11)9-1-2-10(4-3-9)14-12(16)6-8-18-14/h1-8H |
InChI Key |
LSWVJRXWXUBAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C3=C(C=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
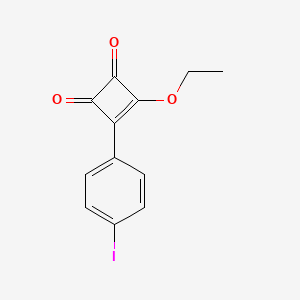
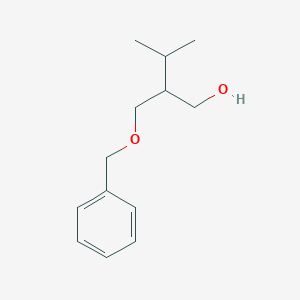
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
